

AM-4668: A Technical Guide to a Potent GPR40 Agonist

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Compound of Interest

Compound Name: AM-4668

Cat. No.: B15570540

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the design, engineering, and preclinical profile of **AM-4668**, a potent and orally bioavailable agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1). **AM-4668** was developed as a potential therapeutic agent for type 2 diabetes.

Design and Engineering

AM-4668 was engineered as a structurally distinct backup to the clinical candidate AMG 837, with a primary design goal of creating a more polar agonist. This strategy aimed to improve upon the parent compound's profile by enhancing potency and pharmacokinetic properties while minimizing central nervous system (CNS) penetration.[\[1\]](#) The chemical structure of **AM-4668** is provided below.

Chemical Structure of AM-4668

- SMILES: OC(C--INVALID-LINK--C(C=C2)=CC=C2OCC(S3)=C(C)N=C3C4=CC=C(C(F)(F)F)C=C4)=O[2]
- Molecular Formula: C₂₅H₂₀F₃N₃O₄S
- Molecular Weight: 527.51 g/mol

Biological Activity and Potency

AM-4668 is a highly potent agonist of the GPR40 receptor. Its in vitro activity has been characterized in various cell-based assays, demonstrating its ability to activate the receptor at nanomolar concentrations.

Assay Type	Cell Line	Parameter	Value (nM)
IP3 Accumulation	A9 cells (human GPR40)	EC50	3.6[2]
Aequorin	CHO cells (human GPR40)	EC50	36[2]
Insulin Secretion	Islets from hGPR40 knock-in mice	EC50	55[3]

Preclinical Pharmacokinetics

Pharmacokinetic studies of **AM-4668** have been conducted in multiple preclinical species, demonstrating favorable properties including good oral bioavailability and moderate to long half-life.

Species	Clearance (L/h/kg)	Half-life (h)	Oral Bioavailability (%)
Rat	0.04 - 0.15	5.3 - 14	65 - 100
Dog	0.04 - 0.15	5.3 - 14	65 - 100
Cynomolgus Monkey	0.04 - 0.15	5.3 - 14	65 - 100

Data from TargetMol datasheet citing Liu JJ, et al. ACS Med Chem Lett. 2014.[3]

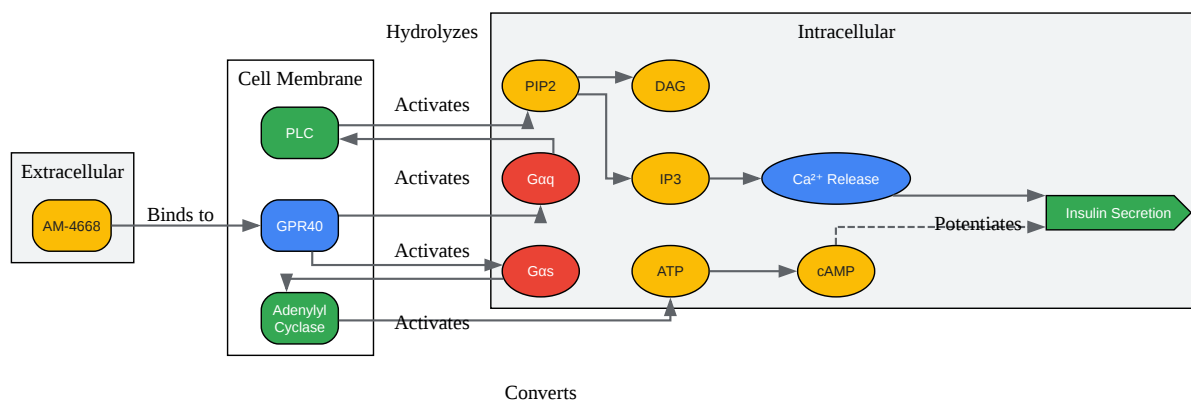
A study in rats also indicated that **AM-4668** exhibits dose-independent pharmacokinetics and that its low absolute bioavailability (F) of 33% is primarily due to a significant intestinal first-pass effect.[4]

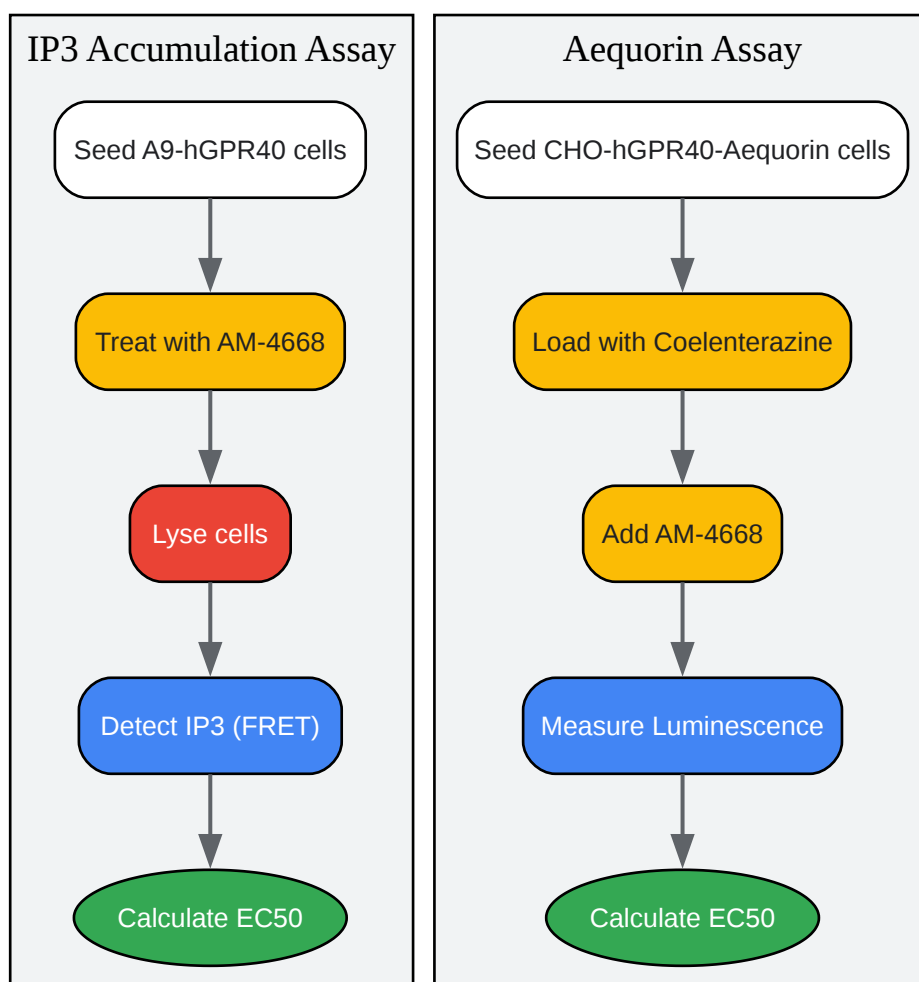
In Vivo Efficacy

The therapeutic potential of **AM-4668** was assessed in an oral glucose tolerance test (OGTT) in human GPR40 knock-in mice. Oral administration of **AM-4668** at a dose of 10 mg/kg resulted in a 19% reduction in the glucose area under the curve (AUC) compared to vehicle-treated animals, demonstrating its ability to improve glucose homeostasis in vivo.[3]

Signaling Pathway

GPR40 activation by agonists like **AM-4668** initiates intracellular signaling cascades that are crucial for its insulinotropic effects. The receptor primarily couples to the Gαq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key signal for insulin granule exocytosis from pancreatic β-cells.[5][6] Some GPR40 agonists have also been shown to signal through the Gαs pathway, leading to an increase in cyclic AMP (cAMP), which can also potentiate insulin secretion.[5][7]





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